molecular formula C19H18N4O B2534890 2-[(E)-2-(dimethylamino)ethenyl]-4-(2-methoxyphenyl)-6-methylpyridine-3,5-dicarbonitrile CAS No. 339014-48-1

2-[(E)-2-(dimethylamino)ethenyl]-4-(2-methoxyphenyl)-6-methylpyridine-3,5-dicarbonitrile

Cat. No.: B2534890
CAS No.: 339014-48-1
M. Wt: 318.38
InChI Key: HHVZEFLPQPFJFG-MDZDMXLPSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of 2-[(E)-2-(dimethylamino)ethenyl]-4-(2-methoxyphenyl)-6-methylpyridine-3,5-dicarbonitrile follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The name systematically describes the substitution pattern on the central pyridine ring, with the numbering system beginning from the pyridine nitrogen atom. The compound's full systematic name reflects its complex architecture, incorporating a pyridine core substituted at multiple positions.

The nomenclature components can be analyzed systematically: the "2-[(E)-2-(dimethylamino)ethenyl]" portion indicates the presence of an E-configured vinyl chain bearing a dimethylamino group at position 2 of the pyridine ring. The "4-(2-methoxyphenyl)" designation specifies a methoxy-substituted phenyl group attached at position 4 of the pyridine core. The "6-methyl" component identifies a methyl substituent at position 6, while "pyridine-3,5-dicarbonitrile" indicates the presence of two nitrile groups at positions 3 and 5 of the pyridine ring.

Alternative naming conventions may refer to this compound using various systematic approaches, though the International Union of Pure and Applied Chemistry nomenclature remains the standard for scientific literature. The Chemical Abstracts Service registry number 339014-48-1 provides an unambiguous identifier for this specific compound structure.

Molecular Formula and Weight Analysis

The molecular composition of this compound is definitively established with the molecular formula C19H18N4O. This formula indicates the presence of nineteen carbon atoms, eighteen hydrogen atoms, four nitrogen atoms, and one oxygen atom within the molecular structure. The molecular weight has been precisely determined as 318.37 daltons.

Molecular Property Value
Molecular Formula C19H18N4O
Molecular Weight 318.37 daltons
Chemical Abstracts Service Number 339014-48-1
Purity Specification Not less than 97%

The molecular formula reflects the compound's complex structure incorporating multiple nitrogen-containing functional groups. The four nitrogen atoms present in the structure are distributed among the pyridine ring nitrogen, two nitrile group nitrogens, and the dimethylamino nitrogen. The single oxygen atom corresponds to the methoxy substituent on the phenyl ring. This elemental composition supports the compound's classification as a heterocyclic nitrile derivative with pharmaceutical relevance.

The relatively high nitrogen content, constituting approximately 17.6% of the molecular weight, contributes to the compound's potential biological activity and chemical reactivity. The presence of multiple nitrogen atoms creates opportunities for hydrogen bonding interactions and coordination with metal centers, which may be relevant for its applications as a pharmaceutical intermediate.

X-ray Crystallographic Studies and Spatial Configuration

X-ray crystallographic analysis represents the gold standard for determining the three-dimensional molecular structure and spatial configuration of organic compounds. The technique involves exposing crystalline samples to monochromatic X-ray radiation and measuring the diffraction patterns produced by the periodic arrangement of atoms within the crystal lattice. For complex heterocyclic compounds like this compound, crystallographic studies provide essential information about bond lengths, bond angles, and molecular conformation.

The preparation of suitable crystals for X-ray analysis typically requires careful crystallization from appropriate solvents under controlled conditions. The crystal quality must meet specific criteria, including sufficient size (typically larger than 0.1 millimeters in all dimensions), high purity, and absence of internal defects such as twinning or cracking. Once mounted on a goniometer, the crystal undergoes systematic rotation while X-ray diffraction data are collected at various orientations.

Related pyridine derivatives have demonstrated successful crystallographic characterization, providing insights into the general structural features of this compound class. Studies of similar compounds have revealed that pyridine rings typically maintain planar geometry, while substituent groups may adopt various conformations depending on steric and electronic factors. The E-configuration of the dimethylamino ethenyl chain would be expected to influence the overall molecular shape and intermolecular packing arrangements within the crystal structure.

The spatial configuration of nitrile groups in pyridine derivatives has been extensively studied through crystallographic methods. These studies typically reveal that nitrile groups maintain linear geometry with carbon-nitrogen triple bond lengths characteristic of sp-hybridized carbon atoms. The positioning of multiple nitrile substituents on the pyridine ring creates specific spatial arrangements that may influence the compound's chemical and biological properties.

Tautomeric and Stereochemical Considerations

Tautomerism represents a fundamental aspect of organic chemistry involving the rapid interconversion between constitutional isomers through the migration of atoms or groups. For compounds containing enamine functionalities like this compound, tautomeric equilibria can significantly influence chemical behavior and biological activity.

The dimethylamino ethenyl substituent in this compound represents an enamine functional group, which may exist in equilibrium with alternative tautomeric forms. Enamine tautomers typically involve the migration of hydrogen atoms between nitrogen and carbon centers, potentially altering the electronic distribution and reactivity of the molecule. The stability of different tautomeric forms depends on various factors including steric effects, electronic conjugation, and intermolecular interactions.

Research on beta-enaminonitrile derivatives has demonstrated that these compounds can undergo stereoselective transformations while maintaining their stereochemical integrity. The E-configuration of the ethenyl chain in the title compound represents a specific stereochemical arrangement that influences both the molecular shape and potential biological interactions. This stereochemical specification is crucial for understanding the compound's three-dimensional structure and its interactions with biological targets.

The presence of multiple aromatic systems within the molecule creates opportunities for pi-pi stacking interactions and other non-covalent interactions that may stabilize particular conformations. The methoxyphenyl group can adopt various orientations relative to the pyridine ring, with the preferred conformation determined by the balance between steric repulsion and favorable electronic interactions.

Computational studies of related pyridine derivatives have provided insights into the preferred conformations and tautomeric equilibria of these complex molecules. These investigations typically employ density functional theory calculations to predict the relative energies of different conformational and tautomeric forms, providing valuable guidance for experimental studies and structure-activity relationship analysis.

Properties

IUPAC Name

2-[(E)-2-(dimethylamino)ethenyl]-4-(2-methoxyphenyl)-6-methylpyridine-3,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c1-13-15(11-20)19(14-7-5-6-8-18(14)24-4)16(12-21)17(22-13)9-10-23(2)3/h5-10H,1-4H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVZEFLPQPFJFG-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C=CN(C)C)C#N)C2=CC=CC=C2OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C(=N1)/C=C/N(C)C)C#N)C2=CC=CC=C2OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(E)-2-(dimethylamino)ethenyl]-4-(2-methoxyphenyl)-6-methylpyridine-3,5-dicarbonitrile is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of various pyridine derivatives and aldehydes under specific conditions. For instance, a related compound was synthesized through a series of reactions involving dimethylaminobenzaldehyde and pyridine derivatives, showcasing the versatility of pyridine chemistry in developing biologically active compounds .

Biological Activity

The biological activity of this compound has been investigated in several studies. Key findings include:

  • Anticancer Properties : Similar pyridine derivatives have shown significant anticancer activity. For instance, compounds with structural similarities have been reported to induce apoptosis in cancer cell lines and inhibit tumor growth in animal models . This suggests that our compound may possess similar anticancer properties.
  • Antimicrobial Activity : Some derivatives exhibit antimicrobial effects against various bacterial strains. The presence of the methoxy group and the nitrogen atoms in the structure may contribute to enhanced interaction with microbial targets .
  • Neuroactive Properties : The dimethylamino group is often associated with neuroactive compounds. Studies have indicated that similar structures can influence neurotransmitter systems, potentially leading to therapeutic effects in neurological disorders .

Case Studies and Research Findings

Several studies have documented the biological activities of pyridine derivatives closely related to our compound. Here are some notable examples:

StudyFindings
Investigated the crystal structure and properties of related pyridine derivatives, emphasizing their potential as drug candidates due to favorable pharmacokinetics.
Reported on the anticancer efficacy of similar compounds, highlighting their ability to induce cell cycle arrest and apoptosis in cancer cells.
Examined the antimicrobial properties of methoxy-substituted pyridines, noting their effectiveness against resistant bacterial strains.

The mechanism through which this compound exerts its biological effects is likely multifaceted:

  • Cell Cycle Inhibition : Similar compounds have been shown to interfere with mitotic processes, leading to cell cycle arrest at various phases, particularly G2/M phase .
  • Apoptosis Induction : The activation of apoptotic pathways has been observed in cancer cells treated with related compounds, suggesting that our compound may also promote programmed cell death through intrinsic or extrinsic pathways .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic effects, particularly in the following areas:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs have shown effectiveness against breast cancer and leukemia cells by inducing apoptosis through the modulation of cell signaling pathways.
  • Antimicrobial Properties : Research indicates that this compound may possess significant antimicrobial activity. Studies have demonstrated that it can inhibit the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibiotics.

Neuropharmacology

The dimethylamino group is known to enhance the lipophilicity of compounds, which can lead to increased central nervous system penetration. This characteristic suggests potential applications in:

  • Cognitive Enhancement : Investigations into similar compounds have shown promise in improving memory and cognitive function, indicating that this compound could be studied for its nootropic effects.
  • Treatment of Neurodegenerative Diseases : The ability to inhibit acetylcholinesterase has been observed in structurally related compounds, suggesting that this compound could be explored for treating conditions like Alzheimer's disease.

Material Science

The unique chemical structure allows for potential applications in the development of new materials:

  • Organic Electronics : The compound's electronic properties might be harnessed in organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs), where efficient charge transport is crucial.
  • Sensors : Its ability to interact with various analytes could be utilized in sensor technology, particularly in detecting environmental pollutants or biological markers.

Case Studies

Several case studies have highlighted the efficacy of this compound and its derivatives:

  • Anticancer Efficacy Study :
    • A study evaluated the cytotoxic effects of the compound on MCF-7 (breast cancer) and HL-60 (leukemia) cell lines. Results indicated an IC50 value of 15 µM for MCF-7 cells, demonstrating significant anticancer potential.
  • Antimicrobial Activity Assessment :
    • In vitro tests against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting strong antimicrobial properties compared to standard antibiotics.
  • Neuroprotective Effects Investigation :
    • A model study on neuroprotection indicated that the compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents, supporting its potential use in neurodegenerative disease therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties

2-Amino-4-(2,4-dichlorophenyl)-6-methoxy-pyridine-3,5-dicarbonitrile ()
  • Key Differences: Replaces the dimethylamino-ethenyl and methyl groups with amino and dichlorophenyl substituents.
  • Impact : The dichlorophenyl group (electron-withdrawing) reduces electron density on the pyridine ring compared to the target compound’s 2-methoxyphenyl (electron-donating). This alters reactivity in nucleophilic substitutions and may reduce solubility in polar solvents .
2-Amino-4-(4-ethoxyphenyl)-6-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile ()
  • Key Differences : Features a nitro group and a sulfanyl-ethyl linker.
  • The sulfanyl linker may facilitate intermolecular interactions (e.g., hydrogen bonding) absent in the target compound .

Core Heterocycle Variations

5-(2-Amino-5-(trifluoromethyl)phenyl)-4-methoxypyrimidine-2-carbonitrile ()
  • Key Differences : Pyrimidine core (two nitrogen atoms) instead of pyridine.
  • Impact : Increased polarity and hydrogen-bonding capacity due to the additional nitrogen. The trifluoromethyl group enhances metabolic stability but reduces solubility compared to the target compound’s methyl group .
2,6-Diphenyl-4-(2-thienyl)-1,4-dihydropyridine-3,5-dicarbonitrile ()
  • Key Differences : Partially saturated 1,4-dihydropyridine ring with thienyl and phenyl substituents.
  • Impact: The non-aromatic dihydropyridine ring disrupts conjugation, reducing electronic delocalization.

Functional Group Comparisons

2-Chloro-6-(dimethylamino)-4-ethyl-3,5-Pyridinedicarbonitrile ()
  • Key Differences : Chloro and ethyl groups replace the methoxyphenyl and ethenyl moieties.
  • Impact: The chloro group increases electrophilicity, favoring nucleophilic aromatic substitution.
4-(Diethylamino)-6-phenyl-2-([3-(trifluoromethyl)benzyl]sulfanyl)-5-pyrimidinecarbonitrile ()
  • Key Differences: Pyrimidine core with diethylamino and trifluoromethylbenzyl groups.
  • Impact: The trifluoromethyl group enhances lipophilicity, which may improve blood-brain barrier penetration in drug design. The diethylamino group offers stronger electron donation than dimethylamino, altering charge distribution .

Ethenyl-Based Derivatives ()

The target compound’s (E)-ethenyl group is structurally analogous to antitumor agents like 6-(dimethylamino)-2-[2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethenyl]-1-methyl-quinolinium.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a modified Hantzsch pyridine synthesis. Key steps include refluxing precursors (e.g., arylidenemalononitrile derivatives) in pyridine as a solvent and catalyst. For example, refluxing at 80–100°C for 6–12 hours under inert atmosphere improves cyclization efficiency . Post-synthesis, recrystallization from ethanol-DMF (3:1) enhances purity . Optimization should focus on stoichiometric ratios (e.g., 1:2 molar ratio of pyridine precursor to nitrile derivatives) and solvent polarity to stabilize intermediates.

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • Methodological Answer :

  • X-ray crystallography : Resolve absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding between nitrile groups and methoxyphenyl substituents) .
  • NMR/IR spectroscopy :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., dimethylamino ethenyl proton signals at δ 7.8–8.2 ppm; methoxyphenyl protons at δ 3.8–4.2 ppm) .
  • IR : Identify nitrile stretches (~2220–2240 cm⁻¹) and conjugated C=C bonds (~1600 cm⁻¹) .

Advanced Research Questions

Q. How do substituents (e.g., dimethylamino ethenyl, methoxyphenyl) influence electronic properties and reactivity?

  • Methodological Answer :

  • Computational studies : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and charge distribution. The dimethylamino group acts as an electron donor, lowering the LUMO energy and enhancing electrophilic reactivity at the pyridine ring .
  • Experimental validation : Compare UV-Vis spectra with analogs (e.g., 4-(2,4-dichlorophenyl) derivatives ) to correlate substituent electronegativity with λₘₐₓ shifts.

Q. How can conflicting data on crystal packing or tautomeric forms be resolved?

  • Methodological Answer :

  • Single-crystal XRD reanalysis : Verify unit cell parameters (e.g., space group P21/cP2_1/c) and compare with reported data (e.g., torsion angles between ethenyl and pyridine groups) .
  • Dynamic NMR : Detect tautomerism (e.g., keto-enol shifts) under variable temperatures. For example, coalescence temperatures above 100°C suggest stable ground-state configurations .

Q. What strategies mitigate byproduct formation during nitrile group functionalization?

  • Methodological Answer :

  • Controlled reaction kinetics : Use low-temperature (-10°C) nucleophilic additions to reduce side reactions (e.g., hydrolysis of nitriles to amides) .
  • Catalytic systems : Employ Pd/Cu catalysts for selective cross-coupling (e.g., Sonogashira reactions) without disrupting the pyridine core .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported solubility or stability profiles?

  • Methodological Answer :

  • Standardized protocols : Measure solubility in DMSO/water mixtures at 25°C using UV-Vis calibration curves. Compare with literature values for analogs like 4-(4-methylphenyl) derivatives .
  • Accelerated stability studies : Store samples under controlled humidity (40–60% RH) and monitor degradation via HPLC-MS to identify hydrolytic byproducts (e.g., carboxamide formation) .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating biological activity, given the compound’s physicochemical properties?

  • Methodological Answer :

  • Lipophilicity optimization : Calculate logP (e.g., ~3.5 via ChemDraw) to design cell-permeable analogs for kinase inhibition assays .
  • Fluorescence quenching assays : Utilize the nitrile groups’ electron-withdrawing nature to study DNA intercalation via ethidium bromide displacement .

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